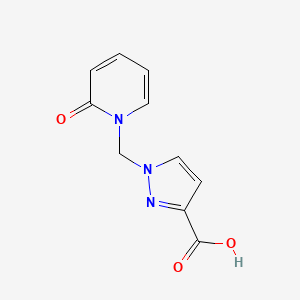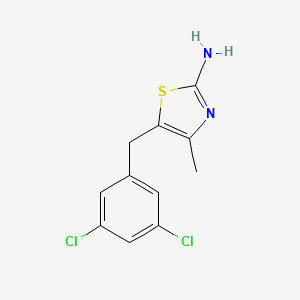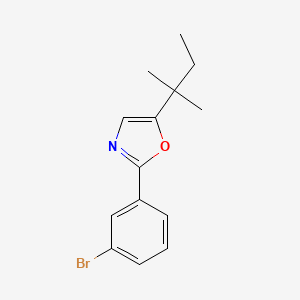![molecular formula C13H14O3S B11812304 4-Butoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11812304.png)
4-Butoxybenzo[b]thiophene-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butoxybenzo[b]thiophene-6-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiophenes. It has the molecular formula C13H14O3S and a molecular weight of 250.31 g/mol . This compound is characterized by a benzothiophene core with a butoxy group at the 4-position and a carboxylic acid group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxybenzo[b]thiophene-6-carboxylic acid typically involves the formation of the benzothiophene core followed by the introduction of the butoxy and carboxylic acid groups. One common method involves the cyclization of a suitable precursor, such as a 2-alkynylthiophenol, under acidic conditions to form the benzothiophene ring. Subsequent functionalization steps introduce the butoxy and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
化学反応の分析
Types of Reactions
4-Butoxybenzo[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
科学的研究の応用
4-Butoxybenzo[b]thiophene-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-Butoxybenzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation .
類似化合物との比較
Similar Compounds
- 4-Methoxybenzo[b]thiophene-6-carboxylic acid
- 4-Ethoxybenzo[b]thiophene-6-carboxylic acid
- 4-Propoxybenzo[b]thiophene-6-carboxylic acid
Uniqueness
4-Butoxybenzo[b]thiophene-6-carboxylic acid is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The length and structure of the butoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .
特性
分子式 |
C13H14O3S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
4-butoxy-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C13H14O3S/c1-2-3-5-16-11-7-9(13(14)15)8-12-10(11)4-6-17-12/h4,6-8H,2-3,5H2,1H3,(H,14,15) |
InChIキー |
GQIJUMHELNXNLR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C2C=CSC2=CC(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


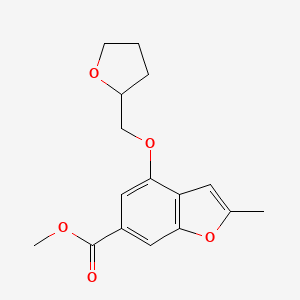

![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11812235.png)
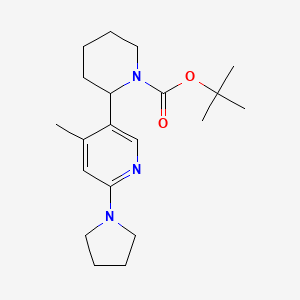
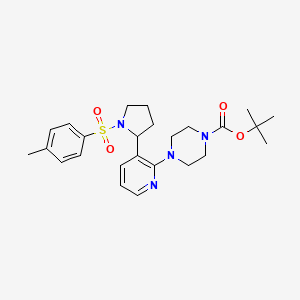
![2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B11812261.png)
![tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B11812264.png)
